n'-hydroxy-2-(4-methoxyphenyl)ethanimidamide
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Overview
Description
(1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide is an organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired ethanimidamide compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the rearrangement process.
Industrial Production Methods
Industrial production of (1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The imidamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde.
Reduction: Formation of 2-(4-methoxyphenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-(4-Methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl)ethanimine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
(1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxy and methoxyphenyl groups provide a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIACLRIKXICINP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989764 |
Source
|
Record name | N-Hydroxy(4-methoxyphenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6965-38-4 |
Source
|
Record name | N-Hydroxy(4-methoxyphenyl)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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